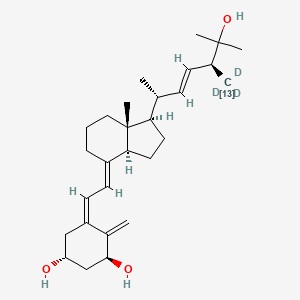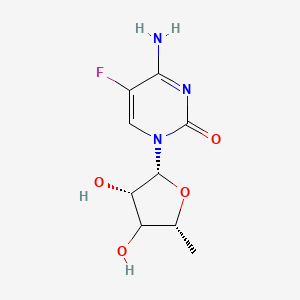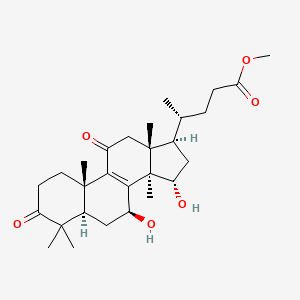
Methyl lucidenate Q
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Methyl lucidenate Q can be synthesized through the methylation of lucidenic acid Q. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound involves the extraction of lucidenic acid Q from Ganoderma lucidum followed by its methylation. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through column chromatography. The purified lucidenic acid Q is then subjected to methylation under controlled conditions to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms of the compound with different biological activities.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
科学研究应用
Methyl lucidenate Q has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: The compound is studied for its inhibitory effects on the Epstein-Barr virus early antigen induction, making it a potential candidate for antiviral research.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
作用机制
Methyl lucidenate Q exerts its effects primarily through the inhibition of the Epstein-Barr virus early antigen induction. The compound interacts with specific molecular targets involved in the viral activation pathway, thereby preventing the virus from initiating its replication process. Additionally, this compound exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .
相似化合物的比较
Lucidenic Acid Q: The parent compound from which methyl lucidenate Q is derived.
Methyl Lucidenate P: Another methylated derivative of lucidenic acid with similar biological activities.
Lucidenic Acids G, H, I, J, O, and R: These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities
Uniqueness: this compound is unique due to its potent inhibitory effects on the Epstein-Barr virus early antigen induction, which is not as pronounced in other similar compounds. Additionally, its methylated structure enhances its stability and bioavailability, making it a more effective candidate for therapeutic applications .
属性
分子式 |
C28H42O6 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
methyl (4R)-4-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,21,29,32H,8-14H2,1-7H3/t15-,16-,17+,19+,21+,26+,27-,28+/m1/s1 |
InChI 键 |
KZVNZIIMDVYSNR-YSALMUDYSA-N |
手性 SMILES |
C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
规范 SMILES |
CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


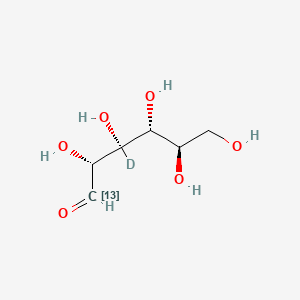
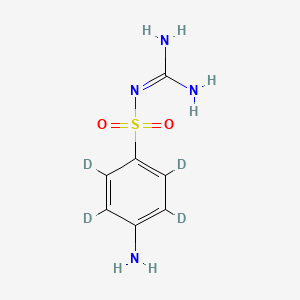
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
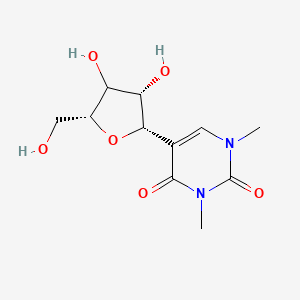
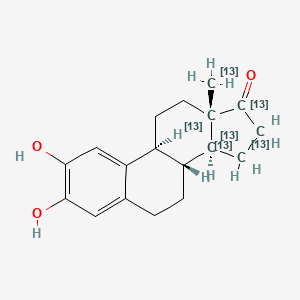
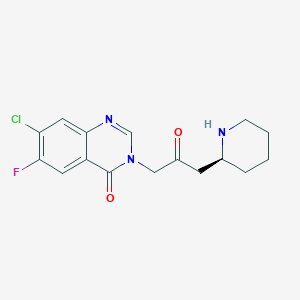
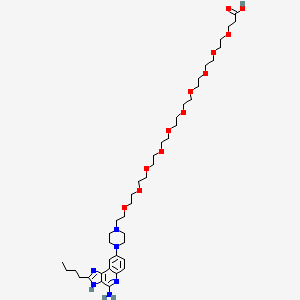
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)

